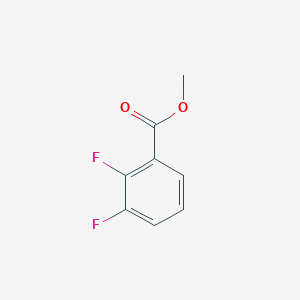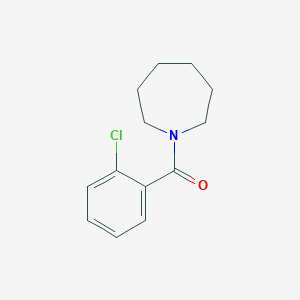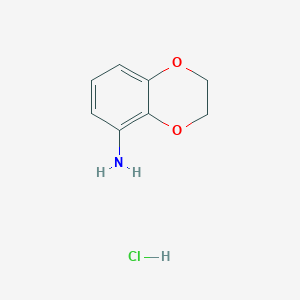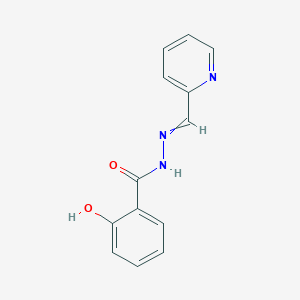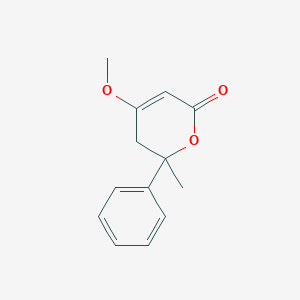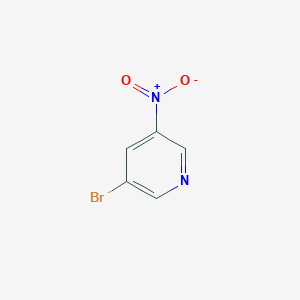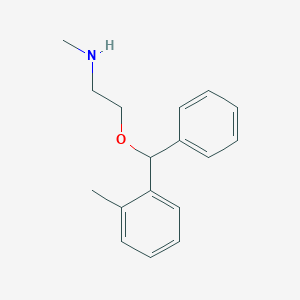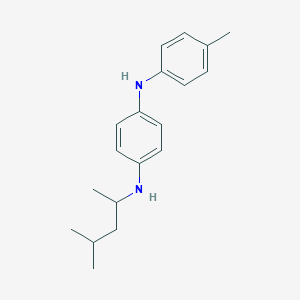
N-(1,3-Dimethylbutyl)-N'-(p-tolyl)benzene-p-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-Dimethylbutyl)-N'-(p-tolyl)benzene-p-diamine, commonly known as 4,4'-Methylenebis(2,6-diethylaniline) or MDBA, is a type of aromatic diamine. It has been widely used as a curing agent for epoxy resins and a cross-linking agent for polyurethane elastomers due to its excellent thermal stability and mechanical properties. In recent years, MDBA has attracted increasing attention in the field of scientific research due to its potential applications in various areas, such as optoelectronics, sensors, and biomedical engineering.
Mécanisme D'action
The mechanism of action of MDBA is mainly related to its chemical structure and properties. MDBA has a rigid and planar molecular structure, which can facilitate the formation of intermolecular interactions, such as π-π stacking and hydrogen bonding. These interactions can enhance the charge transport properties of MDBA and improve its sensing and optoelectronic performance. In addition, MDBA can undergo cross-linking reactions with various functional groups, such as hydroxyl and carboxyl groups, which can lead to the formation of stable and biocompatible networks in biomedical applications.
Effets Biochimiques Et Physiologiques
MDBA has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that MDBA can induce cytotoxicity and genotoxicity in vitro, which may be related to its chemical structure and reactivity. Therefore, further studies are needed to evaluate the potential toxicity and safety of MDBA in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
MDBA has several advantages for lab experiments, such as its high thermal stability, mechanical properties, and chemical reactivity. However, MDBA also has some limitations, such as its potential toxicity and the difficulty in handling and synthesizing due to its high melting point and low solubility in common solvents. Therefore, careful consideration should be given to the proper use and handling of MDBA in lab experiments.
Orientations Futures
MDBA has a broad range of potential applications in various areas of scientific research. Some future directions for the research on MDBA include:
1. Developing new synthesis methods for MDBA with improved efficiency and scalability.
2. Investigating the structure-property relationship of MDBA for its potential applications in optoelectronics, sensors, and biomedical engineering.
3. Evaluating the potential toxicity and safety of MDBA in various applications.
4. Exploring the potential of MDBA as a building block for the preparation of functional materials with advanced properties.
5. Developing new applications of MDBA in emerging fields, such as artificial intelligence and quantum computing.
In conclusion, MDBA is a versatile aromatic diamine with potential applications in various areas of scientific research. Further studies are needed to fully understand its properties and potential applications, as well as its potential toxicity and safety. However, with careful consideration and proper use, MDBA can be a valuable tool for the development of new materials and technologies.
Méthodes De Synthèse
MDBA can be synthesized by the reaction of 4,4'-dinitrodiphenylmethane with 1,3-dimethylbutylamine and p-toluidine under high temperature and pressure conditions. The reaction mechanism involves the reduction of nitro groups to amino groups and the formation of imine bonds between the amine groups and the carbonyl groups in the dinitro compound.
Applications De Recherche Scientifique
MDBA has been widely studied for its potential applications in various areas of scientific research. In the field of optoelectronics, MDBA has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) due to its high thermal stability and charge transport properties. In the field of sensors, MDBA has been used as a sensing material for the detection of volatile organic compounds (VOCs) and heavy metal ions due to its high selectivity and sensitivity. In the field of biomedical engineering, MDBA has been used as a cross-linking agent for the preparation of tissue engineering scaffolds and drug delivery systems due to its biocompatibility and biodegradability.
Propriétés
Numéro CAS |
16364-15-1 |
|---|---|
Nom du produit |
N-(1,3-Dimethylbutyl)-N'-(p-tolyl)benzene-p-diamine |
Formule moléculaire |
C19H26N2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
4-N-(4-methylpentan-2-yl)-1-N-(4-methylphenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C19H26N2/c1-14(2)13-16(4)20-17-9-11-19(12-10-17)21-18-7-5-15(3)6-8-18/h5-12,14,16,20-21H,13H2,1-4H3 |
Clé InChI |
BRHHHNJIRNMRFM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)NC(C)CC(C)C |
SMILES canonique |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)NC(C)CC(C)C |
Autres numéros CAS |
16364-15-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



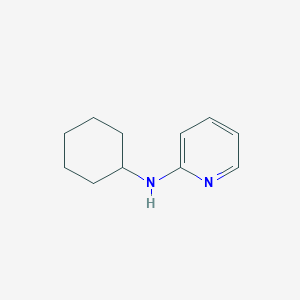
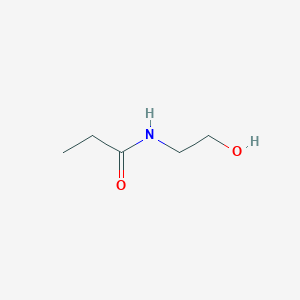
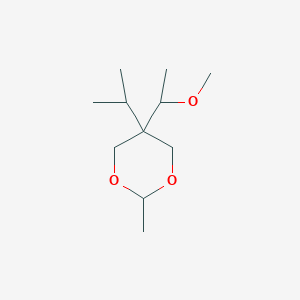
![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)
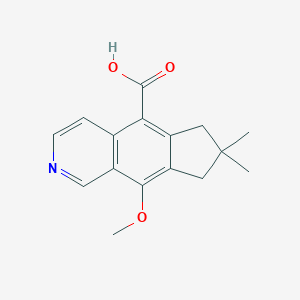
![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)
